tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate
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Overview
Description
tert-Butyl (5-cyanobicyclo[311]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a tert-butyl group, a cyanobicycloheptane core, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanobicycloheptane core into different derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-aminobicyclo[3.1.1]heptan-1-yl)carbamate: This compound has an amino group instead of a cyano group, leading to different chemical properties and reactivity.
tert-Butyl (5-hydroxybicyclo[3.1.1]heptan-1-yl)carbamate: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities and alters its solubility.
Uniqueness
tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate is unique due to its cyano group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-1-bicyclo[3.1.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-13-6-4-5-12(7-13,8-13)9-14/h4-8H2,1-3H3,(H,15,16) |
InChI Key |
KPOQCAIKYAQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)C#N |
Origin of Product |
United States |
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